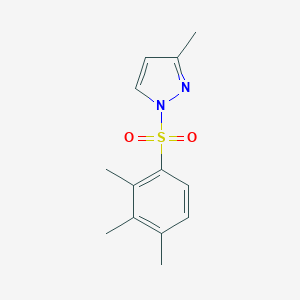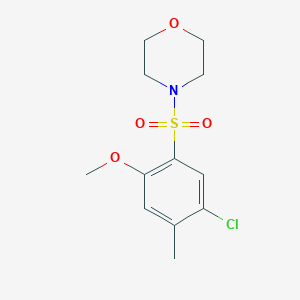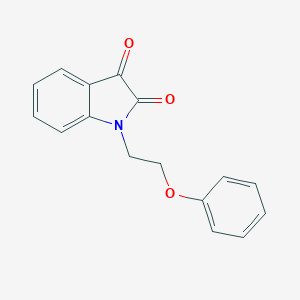![molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0](/img/structure/B345636.png)
6-Allyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .
Synthesis Analysis
The synthesis of 6H-indolo[2,3-b]quinoxalines often relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids .Molecular Structure Analysis
The structure of 6H-indolo[2,3-b]quinoxaline is a planar Cu2 dimer, in which two Cu (I) ions are linked by two L− with a Cu⋯Cu separation of 2.637 Å .Chemical Reactions Analysis
The majority of the approaches reported in the literature for the synthesis of indolo[2,3-b]quinoxaline derivatives rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical and Chemical Properties Analysis
The impact of the different donor moieties on 6H-indolo[2,3-b]quinoxaline was systematically examined by absorption-emission spectroscopy, cyclic voltammetry, and theoretical studies .Scientific Research Applications
DNA Interaction and Pharmacological Activities
6H-Indolo[2,3-b]quinoxaline derivatives demonstrate a broad range of pharmacological activities, largely attributed to their ability to intercalate with DNA. This interaction underlies their potential in anticancer, antiviral, and other applications. The thermal stability of the DNA compound complex is crucial for these activities and is influenced by the type and orientation of substituents on the 6H-indolo[2,3-b]quinoxaline nucleus. Despite their poor inhibitory action on topoisomerase II, some derivatives exhibit significant modulatory activity on multidrug resistance (MDR), showcasing the versatility of this scaffold in drug development (Moorthy et al., 2013).
Synthesis and Structural Modification
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves various chemical reactions, enabling the introduction of diverse functional groups that modulate their biological activity. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxalines and their subsequent reactions showcase the structural versatility of this compound. These synthetic strategies open avenues for the development of novel molecules with tailored properties for specific biological targets (Shibinskaya et al., 2012).
Anticancer and Antiviral Properties
Several studies have highlighted the anticancer and antiviral potentials of 6H-indolo[2,3-b]quinoxaline derivatives. The cytotoxic evaluation of these compounds against various cancer cell lines reveals their promise as therapeutic agents. Additionally, some derivatives have been identified as potent interferon inducers and antivirals, further indicating the broad-spectrum biological activity of this class of compounds (Shibinskaya et al., 2010).
Electroluminescence and Dye-sensitized Solar Cells
Beyond pharmacological applications, 6H-indolo[2,3-b]quinoxaline derivatives have been explored for their physical properties, including their use in organic electronics. Derivatives containing triarylamines and various aromatic units exhibit unique optical absorption, emission spectra, and electrochemical behaviors suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). These studies underscore the potential of 6H-indolo[2,3-b]quinoxaline derivatives in the development of new materials for energy conversion and lighting technologies (Thomas et al., 2010).
Mechanism of Action
Target of Action
The primary target of 6-Allyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts predominantly with DNA, causing intercalation . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the processes vital for DNA replication .
Mode of Action
This compound exerts its action through DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the normal functioning of DNA . This disruption can affect vital processes such as DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication . By intercalating into the DNA helix, the compound disrupts the normal functioning of DNA, which can lead to the inhibition of DNA replication . This disruption can have downstream effects on cell division and growth, particularly in cancer cells .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in cytotoxic effects, particularly against cancer cells . Some derivatives of 6H-indolo[2,3-b]quinoxaline have shown moderate cytotoxicity against human reproductive organ cell lines .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the thermal stability of the compound-DNA complex is an important parameter for the elucidation of its anticancer, antiviral, and other activities . Furthermore, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances the thermal stability and glass transition temperature significantly .
Future Directions
6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex . These compounds possessed poor inhibitory activity on topoisomerase II enzyme but have significant MDR modulating activity . This suggests that ‘6H-indolo[2,3-b]quinoxaline’ could be a valuable template for the design and development of novel molecules with different biological activities .
Biochemical Analysis
Biochemical Properties
6-Allyl-6H-indolo[2,3-b]quinoxaline, like other indoloquinoxalines, is believed to interact predominantly through DNA intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and antitumor activities .
Cellular Effects
This compound has shown cytotoxic effects against various human cancer cell lines . It has been reported to exhibit moderate cytotoxicity against human reproductive organ cell lines .
Molecular Mechanism
The mechanism of action of this compound is predominantly through DNA intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and antitumor activities .
Temporal Effects in Laboratory Settings
Indoloquinoxalines, including this compound, are known for their thermal stability . This stability is an important parameter for the elucidation of their anticancer, antiviral, and other activities .
Metabolic Pathways
Indoloquinoxalines are generally synthesized through condensation reactions of isatin with o-phenylenediamine .
Subcellular Localization
Given its DNA intercalation activity, it is likely to be found in the nucleus where it can interact with DNA .
Properties
IUPAC Name |
6-prop-2-enylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYYTZYGPCVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(4,5-dichloro-2-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345558.png)
![Ethyl 4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345560.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345572.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)
![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)


![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345595.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)

